![molecular formula C7H12N2O2 B597077 2-Oxa-6,9-diazaspiro[4.5]decan-10-one CAS No. 1341564-99-5](/img/structure/B597077.png)

2-Oxa-6,9-diazaspiro[4.5]decan-10-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

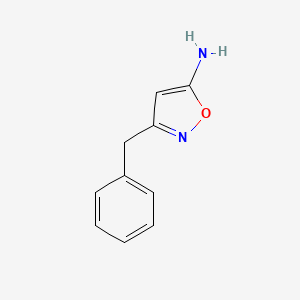

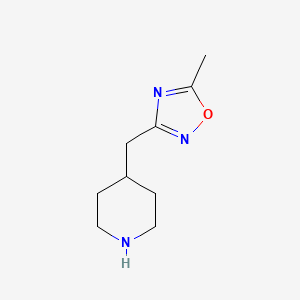

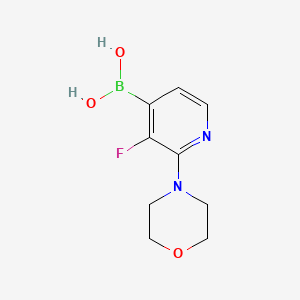

“2-Oxa-6,9-diazaspiro[4.5]decan-10-one” is a chemical compound with the molecular formula C7H12N2O2 . It has been identified in various studies and has shown potential in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of “2-Oxa-6,9-diazaspiro[4.5]decan-10-one” and its derivatives has been explored in several studies . For instance, a virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors, leading to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives .Molecular Structure Analysis

The molecular structure of “2-Oxa-6,9-diazaspiro[4.5]decan-10-one” has been analyzed in various studies . The compound’s structure is characterized by its spirocyclic scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxa-6,9-diazaspiro[4.5]decan-10-one” have been analyzed in various studies . For instance, its density is approximately 1.2±0.1 g/cm3, and its boiling point is around 396.2±42.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Biological Activity

“2-Oxa-6,9-diazaspiro[4.5]decan-10-one” derivatives have shown promising biological activity . They have been used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma .

Inflammation Treatment

These compounds have also been used as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation .

Steroid Hormone Disorders

“2-Oxa-6,9-diazaspiro[4.5]decan-10-one” derivatives have been used as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol .

Treatment of Various Diseases

These compounds have been used as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

Drug Discovery

Spiro compounds, including “2-Oxa-6,9-diazaspiro[4.5]decan-10-one”, are attracting attention as scaffolds in the search for modern drugs . The combination of the intrinsic complexity and, more importantly, the rigidity of these scaffolds offer a number of advantages for programmed drug discovery .

Synthesis of Biologically Active Compounds

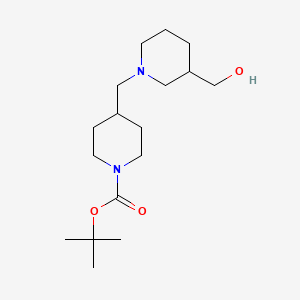

A convenient synthesis of new “2-Oxa-6,9-diazaspiro[4.5]decan-10-one” from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one are the receptor interaction protein kinase 1 (RIPK1) and the TYK2/JAK1 pathway . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death, and is implicated in various inflammatory diseases . The TYK2/JAK1 pathway is involved in the regulation of immune responses .

Mode of Action

This compound acts as a potent inhibitor of RIPK1 and the TYK2/JAK1 pathway . It binds to these targets, inhibiting their activity and blocking the activation of the necroptosis pathway . This results in a decrease in inflammation and cell death .

Biochemical Pathways

The inhibition of RIPK1 and the TYK2/JAK1 pathway affects downstream signaling pathways involved in inflammation and cell death . This includes the regulation of related TYK2/JAK1-regulated genes and the formation of Th1, Th2, and Th17 cells .

Result of Action

The inhibition of RIPK1 and the TYK2/JAK1 pathway by 2-Oxa-6,9-diazaspiro[4.5]decan-10-one leads to a significant anti-necroptotic effect and excellent anti-inflammatory effect . This can potentially be beneficial in the treatment of various inflammatory diseases .

Propiedades

IUPAC Name |

2-oxa-6,9-diazaspiro[4.5]decan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-6-7(1-4-11-5-7)9-3-2-8-6/h9H,1-5H2,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPVOKQVDRVYJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12C(=O)NCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-6,9-diazaspiro[4.5]decan-10-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)